tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(3-morpholin-4-ylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-13(14(18)20-15(2,3)4)12-16-6-5-7-17-8-10-19-11-9-17/h13,16H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJFBZHMKBAIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1CCOCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150839 | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221341-42-9 | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221341-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the following steps:
Formation of the Amino Propanoate Moiety: This can be achieved by reacting 2-methyl-3-aminopropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Morpholine Ring: The intermediate product is then reacted with 3-(morpholin-4-yl)propylamine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.
Key Findings :
-
Acidic hydrolysis (TFA/HCl) is more selective for tert-butyl esters, avoiding side reactions at the morpholine or amine groups .
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Basic hydrolysis may require optimization to prevent degradation of the morpholine ring .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the secondary amine and morpholine ring remain intact under mild conditions.
Key Findings :
-
LiAlH<sub>4</sub> provides complete reduction to the alcohol .
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DIBAL-H may yield intermediates (e.g., aldehydes) if reaction time is limited .
Functionalization of the Amine Group
The secondary amine can undergo alkylation, acylation, or condensation reactions.
Key Findings :
-
Acylation and alkylation proceed efficiently due to the nucleophilicity of the secondary amine .
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Reductive amination expands utility in synthesizing branched amines .
Oxidation of the Morpholine Ring
The morpholine moiety can be oxidized to a morpholine N-oxide under controlled conditions.
Key Findings :
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mCPBA provides complete N-oxidation without ester degradation .
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H<sub>2</sub>O<sub>2</sub>/AcOH is less efficient but suitable for acid-sensitive substrates .
Deprotection and Subsequent Functionalization
After tert-butyl ester hydrolysis, the free carboxylic acid can participate in coupling reactions.
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the morpholine and ester groups.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Morpholine vs. Imidazole : Replacing morpholine with imidazole (as in ) introduces aromaticity and basicity, which may enhance interactions with biological targets via π-π stacking or hydrogen bonding.
- Nitro-Substituted Derivatives : Nitrophenyl-containing analogs (e.g., ) exhibit higher molecular weights and reactivity due to the electron-withdrawing nitro group, making them suitable for electrophilic substitution reactions.
Physicochemical Properties
- Lipophilicity : The tert-butyl group and morpholine ring balance lipophilicity (predicted logP ~1.5–2.0), favoring membrane permeability. In contrast, the imidazole analog (logP ~1.0) is more hydrophilic due to the polar heterocycle .
- Solubility : Morpholine derivatives generally exhibit better aqueous solubility than imidazole analogs, as morpholine’s oxygen enhances hydrogen bonding with water .
Biological Activity
tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a synthetic compound characterized by its unique structural components, which include a tert-butyl ester, an amino propanoate moiety, and a morpholine ring. This combination imparts significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in drug development.
- Molecular Formula: CHNO
- Molecular Weight: 286.41 g/mol
- CAS Number: 1221341-42-9
The biological activity of this compound is largely attributed to the morpholine component, which is known to enhance solubility and bioavailability. This compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activities
-
Anticancer Properties
- Preliminary studies indicate that compounds containing morpholine can exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.
- A study highlighted that similar morpholine-containing compounds showed promise in targeting cancer cells through various pathways, suggesting potential for further investigation into this compound's efficacy against tumors .
- Neuroprotective Effects
- Pharmacological Applications
Case Studies and Research Findings
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate with high purity?
Synthesis typically involves multi-step reactions, including amination and esterification. Key steps include:
- Amination : Reacting tert-butyl 2-methylpropanoate derivatives with 3-(morpholin-4-yl)propylamine under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (from ethanol) are standard for achieving >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester group .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂ groups) and tert-butyl group (δ ~1.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .
- FT-IR : Detect characteristic ester C=O stretching (~1730 cm⁻¹) and secondary amine N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reaction yields during scale-up synthesis?
Contradictions may arise from solvent polarity, temperature gradients, or impurities. Mitigate via:
- Factorial Design : Systematically vary parameters (e.g., solvent type, reaction time) to identify critical factors. For example, a 2³ factorial design could optimize solvent (THF vs. DCM), temperature (25°C vs. 40°C), and catalyst loading .
- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Replication : Repeat small-scale reactions under controlled conditions (e.g., inert atmosphere) to isolate scale-dependent variables .
Q. How does the morpholine moiety influence the compound’s stability under varying pH conditions?
The morpholine ring’s tertiary amine can protonate in acidic environments, altering solubility and reactivity. Methodological approaches include:
- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC. Plot degradation rate (k) vs. pH to identify instability thresholds .
- Computational Modeling : Use DFT calculations to predict protonation states and their impact on ester bond stability .
- Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., tert-butyl esters with piperidine instead of morpholine) to isolate moiety-specific effects .
Q. What interdisciplinary frameworks are applicable for studying this compound’s role in drug delivery systems?
Integrate theories from:
- Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to optimize encapsulation efficiency in polymer matrices .
- Pharmacokinetics : Use compartmental modeling to predict release kinetics in biological systems, incorporating parameters like logP and plasma protein binding .
- Materials Science : Characterize thermal stability (DSC/TGA) and crystallinity (PXRD) to assess compatibility with delivery vehicles (e.g., PLGA nanoparticles) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in bioactivity data across different assay platforms?
- Method Standardization : Calibrate assays using reference compounds (e.g., USP standards) to ensure inter-lab consistency .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from cell-based vs. enzymatic assays, accounting for variables like cell permeability .
- Theoretical Alignment : Cross-reference results with QSAR (Quantitative Structure-Activity Relationship) models to validate mechanistic hypotheses .
Q. What advanced techniques elucidate degradation pathways during long-term storage?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH), then analyze degradants via LC-MS/MS. Identify major pathways (e.g., ester hydrolysis, morpholine ring oxidation) .
- Isotope Labeling : Synthesize deuterated analogs to track specific bond cleavage using mass spectrometry .
- Environmental Stress Testing : Simulate photolytic conditions (ICH Q1B guidelines) to assess UV-induced degradation .
Methodological Integration
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic profiles?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and selectivity .
- ADMET Prediction : Use software like SwissADME to forecast absorption, distribution, and toxicity, prioritizing derivatives with optimal logS and BBB permeability .
- Synergy with Synthesis : Combine in silico screening with parallel synthesis (e.g., Ugi reactions) to rapidly generate and test candidate libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
